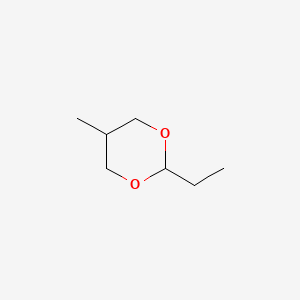
cis-2-Ethyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Ethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a stereoisomer of 1,3-dioxane, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position in the cis configuration . This compound is part of the dioxane family, which are cyclic ethers commonly used in various chemical applications.
Preparation Methods
The synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions . One common method is the reaction of 2-ethyl-1,3-propanediol with formaldehyde in the presence of an acid catalyst. Industrial production methods may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
cis-2-Ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Scientific Research Applications
cis-2-Ethyl-5-methyl-1,3-dioxane has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-2-Ethyl-5-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity . The pathways involved may include metabolic processes where the compound is converted into active metabolites .
Comparison with Similar Compounds
cis-2-Ethyl-5-methyl-1,3-dioxane can be compared with other similar compounds such as:
trans-2-Ethyl-5-methyl-1,3-dioxane: The trans isomer has different spatial arrangement of substituents, leading to variations in physical and chemical properties.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: This compound has a tert-butyl group instead of an ethyl group, affecting its steric and electronic properties.
cis-2-Phenyl-5-ethyl-1,3-dioxane: The presence of a phenyl group introduces aromaticity, influencing the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
CAS No. |
35194-55-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
XJSQEWBQHRJJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCC(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)

![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
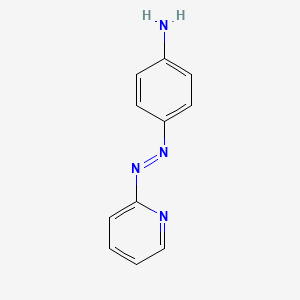
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
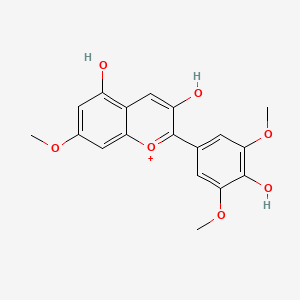

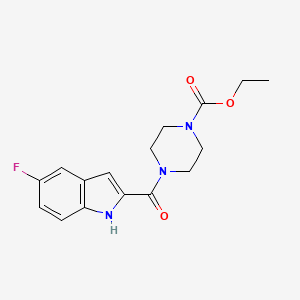
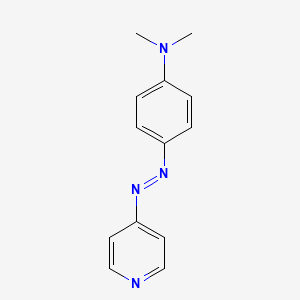
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
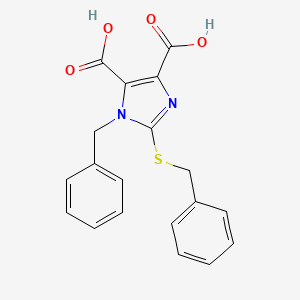
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
